(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride
Description
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride is a chiral amino acid ester derivative featuring a 5-methoxyindole scaffold. The compound consists of an ethyl ester group, a central amino acid moiety, and a substituted indole ring with a methoxy group at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-(5-methoxy-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-3-18-13(16)12(14)10-7-15-11-5-4-8(17-2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
LPZXPURCPSCEPV-YDALLXLXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)OC)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is a key structural component.
Functionalization: The indole core is then functionalized to introduce the methoxy group at the 5-position.
Amino Acid Derivative Formation: The next step involves the formation of the amino acid derivative by introducing the amino group at the 2-position.
Esterification: The amino acid derivative is then esterified to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of specific catalysts, solvents, and reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its reduced form. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. This reaction typically requires acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the context of cancer research and neuropharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| National Cancer Institute (NCI) Assay | A549 (Lung) | 15.72 |
| NCI Assay | MCF7 (Breast) | 12.50 |
In one study, the compound was found to inhibit cell growth effectively, with mean GI50 values indicating strong antitumor activity across multiple cancer types .
Neuropharmacological Effects
The compound has been investigated for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A comprehensive study conducted by the NCI evaluated the compound's efficacy against a panel of over sixty cancer cell lines. The results indicated that (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride exhibited an average growth inhibition rate of approximately 50% at concentrations around 10 µM, highlighting its potential as a lead compound for further development into anticancer therapies .
Case Study 2: Neuroprotective Effects
In vitro studies have demonstrated that this compound can reduce neuronal apoptosis induced by beta-amyloid peptides, a hallmark of Alzheimer's disease. The mechanism involves modulation of apoptotic pathways and enhancement of cellular survival signals .
Additional Applications
Beyond cancer and neuropharmacology, (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride is being explored for:
- Anti-inflammatory Properties : Preliminary data suggest that it may inhibit pro-inflammatory cytokines, presenting potential applications in treating inflammatory diseases.
| Property | Effect |
|---|---|
| Cytokine Inhibition | Reduced levels of TNF-alpha and IL-6 |
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituted Indole Moieties
5-Methylindole Derivative
- Compound: (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride
- CAS : 1706432-31-6 / 1384268-96-5
- Molecular Formula : C₁₃H₁₇ClN₂O₂
- Key Differences : Replaces the 5-methoxy group with a methyl group.
- Methyl substitution may enhance metabolic stability compared to methoxy, which is susceptible to demethylation enzymes .
5-Chloroindole Derivative
- Compound : Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
- CAS : 3446-72-8
- Molecular Formula: C₁₃H₁₄ClNO₂
- Key Differences: Lacks the amino group and features a chloro substituent at the 5-position.
- Absence of the amino group eliminates basicity, affecting interactions with biological targets .
Heterocyclic Variants
Furan and Indazole Derivatives
- Compounds: Ethyl 2-amino-2-(furan-3-yl)acetate hydrochloride and ethyl 2-amino-2-(1H-indazol-5-yl)acetate hydrochloride
- Key Differences : Replace the indole ring with furan or indazole heterocycles.
Functional Group Variations
Carboxylic Acid Analog
- Compound : 2-(6-Methyl-1H-indol-3-yl)acetic acid
- CAS : 52531-20-1
- Molecular Formula: C₁₁H₁₁NO₂
- Key Differences: Replaces the ethyl ester and amino groups with a carboxylic acid.
- Implications: Carboxylic acid increases hydrophilicity but reduces cell permeability compared to esters. Potential for salt formation (e.g., sodium salt) to improve bioavailability .
Comparative Data Table
Research Findings and Implications
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely offers superior water solubility compared to non-ionic analogs (e.g., 5-chloroindole derivative).
- Stability : Methoxy groups may increase susceptibility to oxidative metabolism compared to methyl, necessitating stability studies in formulation development.
Biological Activity
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride, with the CAS number 1353999-43-5, is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.
- Molecular Formula : C13H17ClN2O3
- Molecular Weight : 288.74 g/mol
- Structural Characteristics : The compound features an indole ring system substituted at the 5-position with a methoxy group and an ethyl aminoacetate moiety.
Research indicates that (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride may exert its biological effects through multiple mechanisms:
- Induction of Methuosis : Methuosis is a form of cell death characterized by the formation of large cytoplasmic vacuoles. Studies have shown that compounds similar to (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate can induce methuosis in cancer cells, leading to significant cytotoxic effects without triggering typical apoptotic pathways .
- Microtubule Disruption : Certain analogs have demonstrated the ability to disrupt microtubule polymerization, which is crucial for cell division. This disruption can lead to mitotic arrest and subsequent cell death, particularly in rapidly dividing cancer cells .
- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Preliminary studies suggest it may inhibit the growth of glioblastoma cells and other cancer types by inducing cell cycle arrest and promoting vacuolization .
In Vitro Studies
Recent research has highlighted the cytotoxic potential of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride:
| Concentration (μM) | Cell Viability (%) | Observed Effects |
|---|---|---|
| 0.1 | ~90 | Minimal effect |
| 1 | ~70 | Moderate vacuolization observed |
| 10 | ~20 | Significant cell detachment |
| 50 | <10 | Extensive vacuolization and death |
These findings indicate that higher concentrations lead to increased cytotoxicity, primarily through mechanisms involving vacuole formation and disruption of cellular integrity .
Case Studies
In a study examining various indole derivatives, (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride was shown to have a GI50 value comparable to established chemotherapeutics, suggesting its potential as a candidate for further development in cancer therapy .
Therapeutic Applications
The unique biological activity of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride positions it as a promising candidate for several therapeutic applications:
- Cancer Treatment : Given its ability to induce methuosis and disrupt microtubule dynamics, this compound may be developed as a novel anticancer agent.
- Neurological Disorders : The indole structure is often associated with neuroprotective properties, indicating potential applications in treating conditions such as depression or anxiety.
Q & A
[Basic] What are the key considerations for synthesizing (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride with high enantiomeric purity?
Answer:
The synthesis involves esterification of the indole acetic acid derivative under acidic conditions, followed by chiral resolution. For example:
Esterification : Reflux 2-(5-methoxy-1H-indol-3-yl)acetic acid with absolute ethanol and catalytic H₂SO₄ to form the ethyl ester .
Chiral Resolution : Use chiral chromatography (e.g., amylose-based columns) or enzymatic kinetic resolution with lipases to isolate the (S)-enantiomer.
Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
[Advanced] How can X-ray crystallography using SHELXL resolve ambiguities in the stereochemical assignment of this compound?
Answer:
SHELXL refines crystal structures by modeling anisotropic displacement parameters and validating chirality via Flack parameters. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data (θmax > 25°).
- Refinement : Apply SHELXL-2014/7 for iterative refinement, addressing twinning or disorder via the TWIN/BASF commands .
- Validation : Confirm the (S)-configuration using residual density maps (e.g., Δρmax < 0.5 eÅ⁻³) and ORTEP-3 visualization .
This approach was successfully applied to related ethyl indole acetates, resolving chiral center ambiguities .
[Basic] What spectroscopic methods are recommended for characterizing the hydrochloride salt form of this compound?
Answer:
- NMR : ¹H NMR (DMSO-d₆) identifies indole protons (δ 6.5–7.5 ppm), methoxy (δ 3.7–3.9 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). ¹³C NMR confirms carbonyl (δ ~170 ppm) .
- FTIR : N-H stretches (2500–3000 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) validate the salt form.
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the exact mass (310.1814 g/mol, calculated via DFT ).
[Advanced] How do researchers address contradictory data regarding the biological activity of similar indole derivatives in structure-activity relationship (SAR) studies?
Answer:
Contradictions arise from assay variability (e.g., cell lines, pH) or substituent positional effects. Strategies include:
- Standardized Assays : Use fixed cell lines (e.g., HEK293 for receptor binding) and controlled pH (7.4 ± 0.1).
- Meta-Analysis : Compare IC₅₀ values of 5-methoxy vs. 6-methoxy analogs (e.g., 5-methoxy shows 10× higher affinity in serotonin receptors ).
- Molecular Docking : Validate using crystallographic data (e.g., PDB entries refined via SHELX ). For example, the methoxy group’s orientation in the binding pocket explains activity differences .
[Basic] What purification techniques are effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1). Monitor via TLC (Rf ~0.3 in 7:3 EtOAc/hexane).
- Recrystallization : Dissolve crude product in hot ethanol, then add water dropwise until cloudiness appears. Cool to 4°C for 12 hours .
- Salt Precipitation : Adjust pH to 1–2 with HCl during extraction to protonate the amine and isolate the hydrochloride salt .
[Advanced] What experimental strategies are employed to study the metabolic stability of this compound in preclinical models?
Answer:
- Radiolabeling : Synthesize ¹⁴C-labeled analogs (e.g., ¹⁴C at the ethyl group) to track metabolites via scintillation counting .
- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze phase I metabolites (e.g., demethylation, hydroxylation) via LC-MS/MS .
- Pharmacokinetics : Determine t₁/₂ and Cmax in rodents after intravenous (1 mg/kg) vs. oral (5 mg/kg) administration. Compare to FTY720 analogs, which show prolonged lymphopenia effects .
[Basic] How is the hydrochloride salt form confirmed analytically?
Answer:
- Elemental Analysis : Match calculated vs. observed %C, %H, %N, and %Cl (e.g., Cl⁻ content ~11.5% for C₁₃H₁₇ClN₂O₃).
- Ion Chromatography : Quantify chloride ions (retention time ~4.5 min) using a Dionex ICS-5000 system .
[Advanced] How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina with receptor structures (e.g., 5-HT₂A, PDB: 6WGT). The methoxy group forms hydrogen bonds with Ser159, while the ethyl ester stabilizes hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Compare to Mexamine, a 5-methoxy indole ethylamine analog with confirmed serotonin affinity .
[Basic] What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhalation of hydrochloride vapors.
- Spill Management : Neutralize with NaHCO₃ and absorb with vermiculite .
[Advanced] How is time-resolved crystallography used to study conformational changes in related indole derivatives?
Answer:
- Laue Method : Collect data at 100 K using synchrotron radiation (λ = 0.9 Å) to capture intermediate states.
- Refinement : Apply SHELXL-2018 to model alternative conformations (e.g., methoxy group rotation) with occupancy refinement .
This approach revealed torsional flexibility in 5-methoxy indole derivatives, impacting receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
